molecular formula C18H21N5O2 B6585633 N-[(3,4-dimethoxyphenyl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine CAS No. 1251632-87-7

N-[(3,4-dimethoxyphenyl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine

Cat. No.: B6585633
CAS No.: 1251632-87-7
M. Wt: 339.4 g/mol
InChI Key: BNRDTDLLJGGCRW-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 4-position and a benzylamine group bearing 3,4-dimethoxyphenyl substituents at the 2-position. The 3,4-dimethoxyphenyl group is known to enhance lipophilicity and modulate electronic properties, which may influence binding to biological targets such as kinases or receptors .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12-9-13(2)23(22-12)17-7-8-19-18(21-17)20-11-14-5-6-15(24-3)16(10-14)25-4/h5-10H,11H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRDTDLLJGGCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)NCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine- and pyrazole-containing derivatives. Structural analogs differ in substituents, linker groups, and aromatic systems, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Properties Evidence ID
Target Compound Pyrimidin-2-amine - 3,4-Dimethoxyphenylmethyl (N-substituent)
- 3,5-Dimethylpyrazole (C4)
~377.4 (estimated) N/A (structural inference suggests kinase inhibition potential) -
P1 (N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine) Pyridine - 3,5-Dimethylpyrazole-methyl (N-substituent) ~230.3 Corrosion inhibition in acidic media; water-soluble
50919348 Pyrrolo[2,3-b]pyridine - 3,4-Dimethoxyphenyl
- Difluorobenzenesulfonamide
~541.5 mTOR/PI3K inhibition (virtual screening)
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine Pyrimidin-4-amine - 4-Ethoxyphenyl (N-substituent)
- 3,5-Dimethylpyrazole (C2)
~338.4 N/A (structural focus)
1f (N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine) Oxadiazole - 3,4-Dimethoxyphenyl
- Pyridin-2-amine
~352.4 Anticancer activity (HOP-92 cell line selectivity)
N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine Pyrimidin-2-amine - 3,4-Dimethoxyphenethyl (N-substituent) ~259.3 Physicochemical Mp 101–103°C, predicted logP ~3.69
4-(3,4-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine Pyrimidin-2-amine - 3,4-Dimethoxyphenyl (C4)
- Trifluoromethyl (C6)
~419.4 N/A (structural emphasis on trifluoromethyl group)

Key Observations :

Substituent Effects :

  • The 3,4-dimethoxyphenyl group (common in the target compound, 50919348, 1f, and others) enhances lipophilicity and may improve blood-brain barrier penetration compared to simpler phenyl or pyridine substituents .
  • Trifluoromethyl groups (e.g., in ) increase metabolic stability but may reduce solubility .

Biological Activity: Compounds with 3,4-dimethoxyphenyl substituents (e.g., 1f, 50919348) show anticancer activity, suggesting this moiety is critical for targeting kinase pathways .

Physicochemical Properties :

  • Lower molecular weight analogs (e.g., , ~259 g/mol) may have better bioavailability than bulkier derivatives (e.g., 50919348, ~541 g/mol) .

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